molecular formula C17H9Cl2N3OS B4947325 (5E)-5-benzylidene-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-benzylidene-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B4947325
M. Wt: 374.2 g/mol
InChI Key: FLFURIDWZHGMGU-RIYZIHGNSA-N
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Description

(5E)-5-benzylidene-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the thiazole and triazole families. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The unique structure of this compound, which includes both thiazole and triazole rings, contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-benzylidene-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate benzaldehyde derivatives with thiazole and triazole precursors. One common method involves the reaction of 2-(2,4-dichlorophenyl)thiazol-4-carboxylic acid hydrazide with benzaldehyde in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-benzylidene-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and dichlorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced thiazole and triazole derivatives.

    Substitution: Formation of substituted benzylidene and dichlorophenyl derivatives.

Scientific Research Applications

(5E)-5-benzylidene-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its antimicrobial, antifungal, and anticancer properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains and inducing apoptosis in cancer cells.

    Biological Studies: Used as a probe to study enzyme inhibition and receptor binding. It has been utilized in assays to understand its interaction with biological targets.

    Industrial Applications: Potential use as a precursor in the synthesis of other biologically active compounds. It can also be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-benzylidene-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it can induce apoptosis by activating caspases and other apoptotic proteins. The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-benzylidene-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Lacks the dichlorophenyl group, resulting in different biological activities.

    (5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Contains a single chlorine atom, which may affect its reactivity and biological properties.

Uniqueness

The presence of the 2,4-dichlorophenyl group in (5E)-5-benzylidene-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one enhances its lipophilicity and electron-withdrawing properties, contributing to its unique biological activities. This structural feature distinguishes it from other similar compounds and may result in improved potency and selectivity in various applications.

Properties

IUPAC Name

(5E)-5-benzylidene-2-(2,4-dichlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3OS/c18-11-6-7-12(13(19)9-11)15-20-17-22(21-15)16(23)14(24-17)8-10-4-2-1-3-5-10/h1-9H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFURIDWZHGMGU-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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